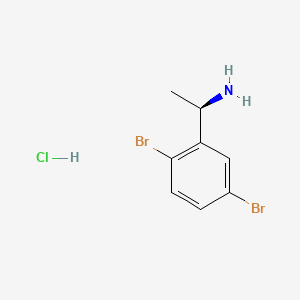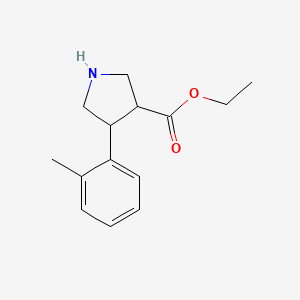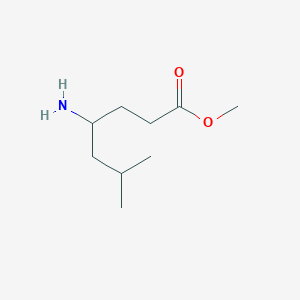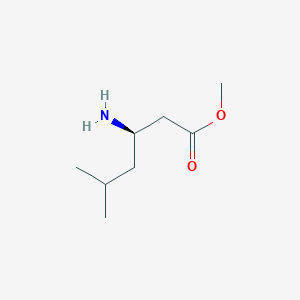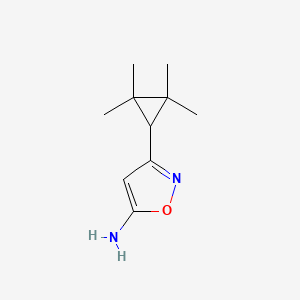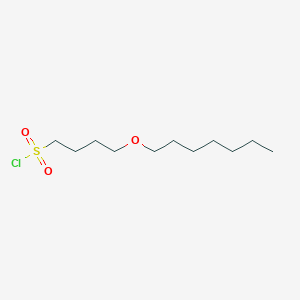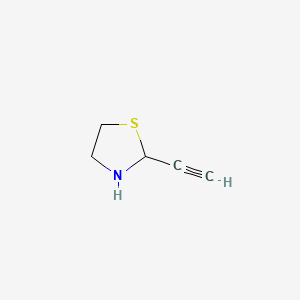
2-Ethynyl-1,3-thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynyl-1,3-thiazolidine is a heterocyclic organic compound characterized by a five-membered ring containing sulfur and nitrogen atoms at the first and third positions, respectively. This compound is part of the thiazolidine family, known for its diverse biological activities and significant pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-1,3-thiazolidine typically involves the reaction of ethynyl derivatives with thiazolidine precursors. One common method includes the condensation of 2-aminothiols with aliphatic aldehydes under physiological conditions, resulting in the formation of the thiazolidine ring . This reaction is efficient and does not require a catalyst, making it suitable for various applications .
Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions and green chemistry approaches to enhance yield, purity, and selectivity. Techniques such as nano-catalysis and click reactions are utilized to improve the efficiency and environmental sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Ethynyl-1,3-thiazolidine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the thiazolidine ring into more reactive intermediates.
Reduction: Reduction reactions can be employed to modify the electronic properties of the compound, often using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated compounds and nucleophiles under mild conditions.
Major Products Formed: The major products formed from these reactions include various substituted thiazolidines, which can exhibit enhanced biological activities and improved pharmacokinetic properties .
Scientific Research Applications
2-Ethynyl-1,3-thiazolidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its neuroprotective and anti-inflammatory properties, making it a candidate for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 2-Ethynyl-1,3-thiazolidine involves its interaction with specific molecular targets and pathways. The compound can form stable conjugates with biomolecules through bioorthogonal reactions, such as the condensation of 1,2-aminothiols with aldehydes . This interaction can modulate various cellular processes, including signal transduction and gene expression, leading to its diverse biological effects .
Comparison with Similar Compounds
Thiazole: A heterocyclic compound with a five-membered ring containing sulfur and nitrogen atoms.
Thiazolidinedione: A class of compounds used as insulin sensitizers in the treatment of type 2 diabetes.
Thiazolidine-2-thione: Exhibits significant biological activities, including antimicrobial and anticancer properties.
Uniqueness: 2-Ethynyl-1,3-thiazolidine is unique due to its ethynyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable scaffold for the development of novel therapeutic agents and functional materials .
Properties
Molecular Formula |
C5H7NS |
|---|---|
Molecular Weight |
113.18 g/mol |
IUPAC Name |
2-ethynyl-1,3-thiazolidine |
InChI |
InChI=1S/C5H7NS/c1-2-5-6-3-4-7-5/h1,5-6H,3-4H2 |
InChI Key |
HHENCMLESHPGQL-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1NCCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


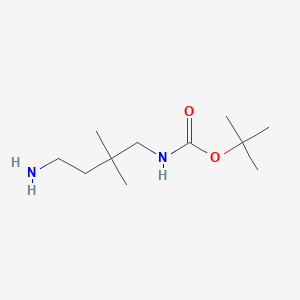
![2-{[4-(3-bromophenyl)-8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decan-4-yl]oxy}aceticacid](/img/structure/B13533221.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybenzoicacid](/img/structure/B13533223.png)
